molecular formula C7H7NO B015908 Benzaldehyde oxime CAS No. 622-31-1

Benzaldehyde oxime

Cat. No.: B015908
CAS No.: 622-31-1
M. Wt: 121.14 g/mol
InChI Key: VTWKXBJHBHYJBI-SOFGYWHQSA-N
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Description

The reduction of (E)-benzaldehyde oxime, at various pH, was studied.

Mechanism of Action

C7H7NOC_7H_7NOC7​H7​NO

. This compound has been studied for its significant roles in various biochemical reactions and pathways. Here, we will discuss its mechanism of action, focusing on its primary targets, mode of action, affected biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.

Target of Action

Many oximes, including benzaldehyde oxime, have been reported to inhibit over 40 different kinases, including amp-activated protein kinase (ampk), phosphatidylinositol 3-kinase (pi3k), cyclin-dependent kinase (cdk), and multiple receptor and non-receptor tyrosine kinases .

Mode of Action

This compound undergoes a reaction known as the Beckmann rearrangement . This reaction involves the conversion of the oxime oxygen to a good leaving group, followed by heat, which results in an alkyl (or hydride) shift, breaking the weak N-O bond . This rearrangement leads to the formation of benzamide, catalyzed by nickel salts or photocatalyzed by BODIPY .

Biochemical Pathways

The Beckmann rearrangement of this compound affects the biochemical pathway leading to the formation of benzamide . Additionally, its dehydration yields benzonitrile, and it can be hydrolyzed to regenerate benzaldehyde . These reactions indicate that this compound plays a role in various biochemical pathways involving these compounds.

Pharmacokinetics

This compound is a white solid with a molecular weight of 121.1366 , which could influence its absorption and distribution in the body.

Result of Action

The result of this compound’s action is the formation of benzamide through the Beckmann rearrangement . This reaction could potentially influence various cellular processes, given the role of benzamide in biological systems.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the Beckmann rearrangement it undergoes is temperature-dependent . Moreover, the reaction of this compound with hydroxylamine hydrochloride to form the oxime occurs at room temperature . Therefore, temperature is a crucial environmental factor influencing the action and efficacy of this compound.

Properties

IUPAC Name

(NE)-N-benzylidenehydroxylamine
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InChI

InChI=1S/C7H7NO/c9-8-6-7-4-2-1-3-5-7/h1-6,9H/b8-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

VTWKXBJHBHYJBI-SOFGYWHQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=N/O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID6061313, DTXSID801031545
Record name Benzaldehyde, oxime
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Record name (E)-Benzaldoxime
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Molecular Weight

121.14 g/mol
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Physical Description

Liquid; [Alfa Aesar MSDS]
Record name Benzaldehyde oxime
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Vapor Pressure

0.0041 [mmHg]
Record name Benzaldehyde oxime
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CAS No.

622-31-1, 932-90-1
Record name Benzaldoxime, (E)-
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Record name Benzaldehyde oxime
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Record name (E)-Benzaldoxime
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Record name Benzaldehyde oxime
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Record name Syn-benzaldehyde oxime
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Synthesis routes and methods I

Procedure details

10.0 mmol of Benzaldehyde was dissolved in 30 ml of 30% solution of CH3OH and H2O, and added into a triangular flask equipped with magnetic stirrer. 10.0 mmol of hydroxylamine hydrochloride was added under stirring. After hydroxylamine hydrochloride was dissolved, 5.0 mmol of dry and porphyrized sodium carbonate was slowly added. The reaction was carried out at room temperature. After the completion of the reaction monitored by TLC, methanol was removed from the system under reduced pressure. 30 ml H2O and dichloromethane (3×30 ml) were added to extract the mixture. The organic layers were combined, and then dried over anhydrous sodium sulfate. The solvent was removed to afford a crude product of benzaldehyde oxime in 86.2% yield. The crude material was directly used in the next reaction without separation and purification.
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10 mmol
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Synthesis routes and methods II

Procedure details

Benzaldehyde (5.31 g, 50.0 mmol) was dissolved in ethanol (60 ml)-water (30 ml), and hydroxylamine hydrochloride (5.21 g, 1.5 Eq) and anhydrous sodium carbonate (Na2CO3, 3.97 g, 0.75 Eq) were added thereto at 0° C. When a large amount of solid was formed after about one minute, water-ethanol (1:1, 60 ml) was added, and the mixture was stirred for one hour. Saturated aqueous sodium chloride solution (100 ml) was added, and the mixture was extracted twice with ethyl acetate (300 ml). The extract was washed with 1.0 N aqueous sodium bicarbonate solution (NaHCO3, 100 ml×2), dried (anhydrous Na2SO4), and concentrated under reduced pressure to give the title compound (6.06 g, Yield 99%) as a white powder as a mixture of cis and trans.
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5.31 g
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5.21 g
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3.97 g
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60 mL
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30 mL
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100 mL
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water ethanol
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60 mL
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Yield
99%

Synthesis routes and methods III

Procedure details

10.6 g of benzaldehyde, 7.0 g of hydroxylamine hydrochloride and 14.0 g of sodium carbonate were added to 200 ml of methanol and then stirred for 5 hours at normal temperature. The reaction mixture was filtered and then methanol was distilled off under reduced pressure from the filtrate to obtain 12.0 g (Yield 99%) of the title compound (III-1) as a white solid.
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10.6 g
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7 g
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14 g
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200 mL
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99%

Synthesis routes and methods IV

Procedure details

Also, by reaction of benzaldoxime with acetic anhydride benzaldoxime acetate is formed, which is then reduced, thus benzylamine being obtained with 91% (K. W. Rosenmund et al, Ber., 56 2258-2262 (1923)). These processes of reducing benzonitrile or benzaldoxime in the acetic anhydride solvent comprise isolating N-acetylbenzylamine and hydrolysing same to obtain benzylamine.
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Synthesis routes and methods V

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

ANone: Benzaldehyde oxime (also known as benzaldoxime) has the molecular formula C7H7NO and a molecular weight of 121.14 g/mol. Key spectroscopic data include:

  • IR spectroscopy: A strong band corresponding to the O-H stretch of the oxime group is observed, along with characteristic bands for the aromatic ring and the C=N stretch. [, , , ]
  • NMR spectroscopy: Both 1H and 13C NMR spectra provide valuable information about the structure, with distinct signals for the aromatic protons, the oxime proton, and the carbon atoms in different chemical environments. [, , , ]

ANone: this compound is generally stable under ambient conditions but can undergo reactions under certain circumstances. Its performance under various conditions dictates its applications:

  • Thermal stability: While generally stable, heating this compound can lead to thermal isomerization, forming (Z)-benzaldehyde oxime as the major product. [] This property has implications for its use in high-temperature applications.
  • Solvent compatibility: Its solubility varies depending on the solvent. This property is crucial for its use in various synthetic applications and extraction processes. [, , , , ]

ANone: While this compound itself is not a catalyst, it acts as a versatile reagent in various synthetic transformations:

  • Hydroxide surrogate: this compound has been successfully employed as a hydroxide source in palladium-catalyzed reactions to synthesize phenols from aryl halides. [] This approach offers a milder alternative to traditional harsh conditions, expanding the scope of accessible phenols.
  • Chromone synthesis: A transition-metal-free strategy utilizes this compound for the preparation of chromones from o-bromoaryl ynones. This reaction proceeds through a C-O bond formation mechanism, with this compound acting as a hydroxide source and leading to the formation of 1,3-diketone intermediates. [] This method provides a valuable tool for synthesizing chromones, important structural motifs in medicinal chemistry.

ANone: Computational methods provide valuable insights into the properties and reactivity of this compound:

  • Conformational analysis: Density functional theory (DFT) calculations help determine the most stable conformations of this compound and its derivatives. [, ] This information is crucial for understanding its reactivity and interactions with other molecules.
  • Mechanistic studies: DFT calculations can elucidate the mechanisms of reactions involving this compound, such as the formation of nitriles from the reaction with thiocarbonyl compounds. [] These studies provide valuable insights into the factors controlling the reaction pathway and selectivity.

ANone:

  • Electron-donating substituents: Benzaldehyde oximes with electron-donating substituents on the benzene ring show increased reactivity in reactions like dehydration to nitriles using N-chlorosuccinimide and pyridine. [] These substituents can stabilize intermediates or transition states, leading to enhanced reaction rates.
  • Electron-withdrawing substituents: The presence of electron-withdrawing groups can influence the photochemical behavior of this compound ethers. [] These groups can alter the energy levels involved in photoinduced electron transfer processes, affecting the reaction pathway and product distribution.
  • Oxime ether formation: Converting this compound to its corresponding ether derivatives can significantly alter its reactivity. For example, while this compound primarily yields the aldehyde upon photooxidation, its O-methyl ether predominantly forms the nitrile. [] This highlights how subtle structural changes can dramatically impact the reactivity and product outcome.

ANone: A combination of techniques is employed for the analysis of this compound:

  • Spectroscopy: Infrared (IR) spectroscopy helps identify functional groups, while nuclear magnetic resonance (NMR) spectroscopy provides detailed structural information. [, , , ]
  • Chromatography: Gas chromatography (GC) coupled with mass spectrometry (MS) is commonly used to analyze this compound and its reaction products. [, ] This technique allows for separation and identification of individual components in a mixture.

ANone: Yes, depending on the specific application, several alternatives exist:

  • Hydroxide surrogates: Other hydroxide surrogates, such as acetohydroxamic acid and hydroxylamine hydrochloride, have been explored in the synthesis of phenols from aryl ammonium salts. [] The choice of the optimal surrogate depends on the specific substrate and reaction conditions.
  • Oxime reagents: Different oximes can be employed in reactions like the synthesis of isoxazole-oxadiazole diheterocyclic compounds. [] The choice of oxime can influence the reaction yield and selectivity.

ANone:

    ANone: this compound bridges various disciplines, leading to interdisciplinary research:

    • Medicinal chemistry: The synthesis of biologically relevant molecules, such as isoxazole-oxadiazole diheterocyclic compounds, often involves this compound as a key building block. [] This highlights its relevance in drug discovery and development.

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